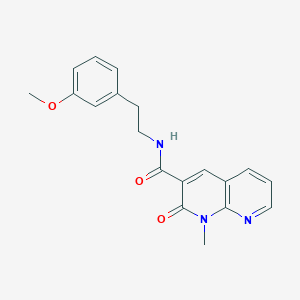

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenethylamine and 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-methoxyphenethylamine and the carboxylic acid group of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by:

Scaling Up: Using larger reaction vessels and optimizing reaction conditions to ensure consistent yield and purity.

Automation: Implementing automated synthesis and purification systems to enhance efficiency and reproducibility.

Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the naphthyridine ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

Substitution: Reagents like NaH (sodium hydride) or K₂CO₃ (potassium carbonate) in polar aprotic solvents.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique naphthyridine core with a carboxamide functional group, which enhances its interaction with biological targets. The molecular formula is C19H19N3O3, and it possesses a molecular weight of approximately 337.4 g/mol.

Biological Activities

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits a broad spectrum of biological activities:

Anticancer Properties

Preliminary studies indicate that this compound has significant anticancer activity. In vitro assays have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through mitochondrial dysfunction and activation of caspases, leading to programmed cell death .

Anti-inflammatory Effects

Research suggests that the compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory effect indicates potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

The compound has also shown promise against various pathogens. Notably, it has demonstrated efficacy in reducing the parasite load of Leishmania mexicana, indicating its potential use in treating cutaneous leishmaniasis.

Case Studies

Several studies have investigated the effects of this compound on different biological models:

- In Vitro Studies : These studies demonstrated the compound's ability to inhibit cancer cell growth and induce apoptosis.

- Animal Models : Research involving animal models has shown promising results in reducing inflammation and tumor growth.

Mecanismo De Acción

The mechanism of action of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-methoxyphenethyl)aniline: Similar structure but lacks the naphthyridine core.

1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar core structure but lacks the 3-methoxyphenethyl group.

Uniqueness

Structural Features: The combination of the naphthyridine core with the 3-methoxyphenethyl group provides unique chemical and biological properties.

Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for drug development and other applications.

This detailed overview highlights the significance of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in various scientific and industrial fields

Actividad Biológica

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a naphthyridine core structure with a methoxyphenethyl substituent and a carboxamide functional group. Its molecular formula is C₁₈H₁₈N₂O₃, and it has a molecular weight of approximately 306.35 g/mol. The unique structural features contribute to its reactivity and biological interactions.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it induces apoptosis in various cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound disrupts the cell cycle, particularly at the G2/M checkpoint.

- Mitochondrial Dysfunction : It induces mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent activation of caspases.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity may be attributed to its ability to modulate signaling pathways related to inflammation, including NF-kB and MAPK pathways.

Antimicrobial Activity

This compound has demonstrated efficacy against certain pathogens. Notably, it has shown activity against Leishmania mexicana, indicating potential use in treating cutaneous leishmaniasis. The mechanism involves disruption of the parasite's cellular processes, although further research is required to elucidate the exact pathways involved.

The biological activity of this compound can be summarized as follows:

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells via mitochondrial pathways |

| Cell Cycle Arrest | Prevents progression through the cell cycle, particularly at G2/M phase |

| Cytokine Inhibition | Reduces levels of inflammatory cytokines |

| Antiparasitic Activity | Disrupts cellular functions in Leishmania species |

Case Studies

Several case studies highlight the compound's potential therapeutic benefits:

- Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

- Inflammation Model : In an animal model of induced inflammation, administration of this compound significantly reduced swelling and inflammatory markers compared to control groups.

- Leishmaniasis Treatment : In vitro studies showed that the compound effectively reduced parasite load in infected macrophages, suggesting its potential as a therapeutic agent against leishmaniasis.

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-22-17-14(6-4-9-20-17)12-16(19(22)24)18(23)21-10-8-13-5-3-7-15(11-13)25-2/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCXSIRBJOGMPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.